molecular formula C7H4BrIN2 B1292647 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-34-0

4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1292647
CAS RN: 1000340-34-0
M. Wt: 322.93 g/mol
InChI Key: HBIIPYGVYOJSOV-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and iodo-substituted pyridine derivatives, which are important intermediates in the synthesis of complex organic molecules, often used in pharmaceutical research and material science. These compounds are characterized by the presence of halogen atoms on a pyridine ring, which can significantly alter the chemical reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. For instance, 2-bromo-4-iodopyridine, a close relative to the compound of interest, is synthesized from 2-bromopyridine using LDA and I2 via a 'halogen dance' reaction, which is a halogen exchange process . Another method involves the regioselective bromination of thieno[2,3-b]pyridine, which proceeds with high selectivity and yield, demonstrating the potential of such brominated compounds as building blocks in drug discovery . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions .

Molecular Structure Analysis

The molecular structure of bromo- and iodo-substituted pyridines is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand its geometry in the solid state, including intermolecular hydrogen bonding and π-π interactions . Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

The reactivity of bromo- and iodo-substituted pyridines is often explored through their participation in various chemical reactions. For instance, the synthesized 2-bromo-4-iodopyridine can be converted to other diaryl pyridines and bipyridines in one-pot reactions . The brominated thieno[2,3-b]pyridines are shown to undergo subsequent cross-coupling reactions with excellent yields . These reactions demonstrate the versatility of halogenated pyridines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and iodo-substituted pyridines are influenced by the presence of halogen atoms. For example, the crystal structure of a brominated pyridine derivative is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . Density functional theory (DFT) calculations are often used to predict the properties of these molecules, such as bond lengths, bond angles, and frontier orbital energies . These studies provide insights into the electronic structure and potential reactivity of the compounds.

Scientific Research Applications

Functionalization for Agrochemicals and Functional Materials

Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, a structural analog closely related to 4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine, to produce new compounds with potential applications as agrochemicals and functional materials. They introduced amino groups onto the 6-position of 7-azaindole to form multidentate agents. This study also synthesized polyacetylene with a 1H-pyrrolo[2,3-b]pyridyl group as a pendant through polymerization, indicating its potential in creating innovative functional materials. Some synthesized products exhibited high fungicidal activity, showcasing the compound's relevance in agrochemical development (Minakata et al., 1992).

Synthesis of Nitrogen Heterocyclic Compounds

Paudler and Dunham (1965) described the bromination of pyrrolo[1, 2-a]pyrazine and pyrazolo[1, 2-a]pyridine, leading to dibromo and bromo derivatives, respectively. This study, while not directly involving this compound, demonstrates the reactivity of similar heterocyclic compounds under bromination conditions and their utility in synthesizing nitrogen heterocyclic compounds with potential pharmacological activities (Paudler & Dunham, 1965).

Applications in Synthesis of Natural Alkaloids

Baeza et al. (2010) utilized a derivative of this compound in the synthesis of variolin B and deoxyvariolin B, demonstrating the compound's pivotal role in the total synthesis of these natural alkaloids. The research highlighted selective and sequential palladium-mediated functionalization, showcasing the compound's versatility in synthesizing complex heterocyclic systems relevant in medicinal chemistry (Baeza et al., 2010).

Mechanism of Action

    Target of Action

      While specific targets for this compound may vary, it has been evaluated for its antitumor activities. One of its significant targets is Aurora B/C kinase . Aurora kinases play a crucial role in cell division (mitosis) by regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases can disrupt cell cycle progression and lead to cell death.

properties

IUPAC Name

4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIIPYGVYOJSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646880
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000340-34-0
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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